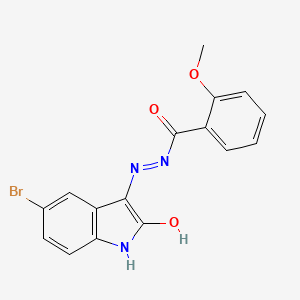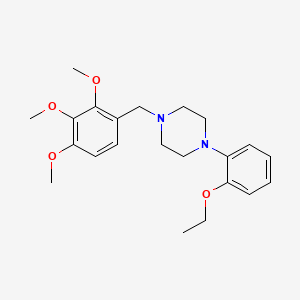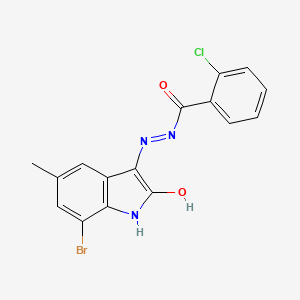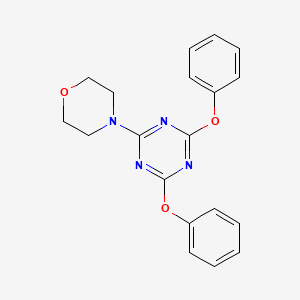
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide
Descripción general
Descripción
N-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide, commonly known as BMI-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
BMI-1 inhibitor works by binding to the BMI-1 protein and inhibiting its activity. This inhibition leads to the downregulation of several genes that are involved in the self-renewal and differentiation of cancer stem cells. As a result, the cancer stem cells lose their ability to proliferate and differentiate, leading to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
BMI-1 inhibitor has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, BMI-1 inhibitor has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMI-1 inhibitor has several advantages for lab experiments. It is easy to synthesize, has a low toxicity profile, and has been extensively studied for its potential applications in cancer treatment. However, there are some limitations to using BMI-1 inhibitor in lab experiments. It is relatively expensive, and its efficacy may vary depending on the type of cancer being studied.
Direcciones Futuras
There are several future directions for the research and development of BMI-1 inhibitor. One direction is to optimize the synthesis method to make it more cost-effective. Another direction is to study the efficacy of BMI-1 inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for BMI-1 inhibitor in different types of cancer. Finally, more research is needed to understand the mechanism of action of BMI-1 inhibitor and its potential applications in other diseases beyond cancer.
Aplicaciones Científicas De Investigación
BMI-1 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal and differentiation of cancer stem cells. This inhibition leads to the suppression of tumor growth and metastasis, making BMI-1 inhibitor a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-23-13-5-3-2-4-10(13)15(21)20-19-14-11-8-9(17)6-7-12(11)18-16(14)22/h2-8,18,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNLJUXERQPPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[2,6-dimethoxy-4-(methoxycarbonyl)phenoxy]methyl}-5-methyl-2-furoate](/img/structure/B3484950.png)
![3-methyl-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3484956.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3484961.png)

![3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3484990.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3485000.png)
![2-bromo-6-methoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3485003.png)



![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3485055.png)
![1-benzyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3485061.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B3485063.png)